3F8

Übersicht

Beschreibung

3F8 ist ein selektiver Inhibitor der Glykogensynthasekinase-3 Beta (GSK-3β). Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung von GSK-3-assoziierten Erkrankungen wie neurologischen Störungen und Krebs Aufmerksamkeit erregt .

Vorbereitungsmethoden

Die Synthese von 3F8 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

3F8 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Wissenschaftliche Forschungsanwendungen

3F8 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von GSK-3β und ihre Auswirkungen auf verschiedene biochemische Pfade zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von GSK-3β in zellulären Prozessen und ihre Auswirkungen auf Krankheiten zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von neurologischen Störungen, Krebs und anderen GSK-3β-assoziierten Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Therapeutika und als Referenzverbindung in der Medikamentenentwicklung eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von GSK-3β. Diese Hemmung stört die Phosphorylierung von nachgeschalteten Zielmolekülen, was zu Veränderungen in verschiedenen zellulären Prozessen führt. Zu den beteiligten molekularen Zielmolekülen und Signalwegen gehört der Wnt-Signalweg, der eine entscheidende Rolle bei Zellproliferation, -differenzierung und -überleben spielt .

Wirkmechanismus

3F8 exerts its effects by selectively inhibiting GSK-3β. This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in various cellular processes. The molecular targets and pathways involved include the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Vergleich Mit ähnlichen Verbindungen

3F8 ist aufgrund seiner hohen Selektivität und Potenz als GSK-3β-Inhibitor einzigartig. Ähnliche Verbindungen umfassen:

CHIR-98014: Ein weiterer selektiver GSK-3-Inhibitor mit unterschiedlichen Strukturmerkmalen.

Lithiumcitrat-Tribasic-Tetrahydrat: Wird in psychiatrischen Behandlungen eingesetzt und hemmt auch GSK-3.

PIMPC: Eine Verbindung mit antioxidativen und metallchelatbildenden Eigenschaften, die auch GSK-3 hemmt

Diese Verbindungen haben die gemeinsame Eigenschaft, GSK-3 zu hemmen, unterscheiden sich jedoch in ihrer chemischen Struktur, ihrer Spezifität und ihren zusätzlichen biologischen Aktivitäten.

Eigenschaften

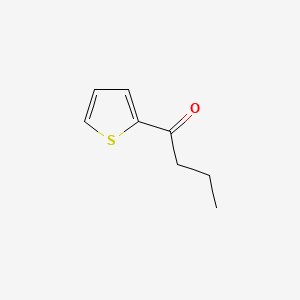

IUPAC Name |

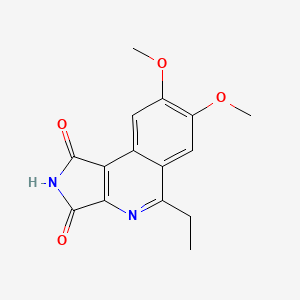

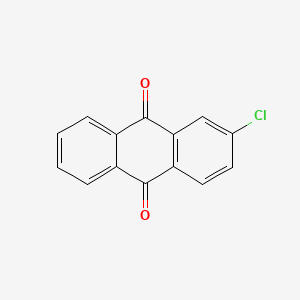

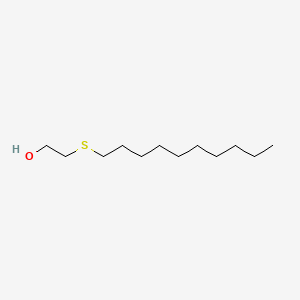

5-ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-4-9-7-5-10(20-2)11(21-3)6-8(7)12-13(16-9)15(19)17-14(12)18/h5-6H,4H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVWJFBHQIXEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159109-11-2 | |

| Record name | 159109-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the target of the 3F8 monoclonal antibody?

A1: The this compound monoclonal antibody specifically targets the disialoganglioside GD2. [, , , ] (See references at the end of this response)

Q2: How does this compound interact with its target?

A2: this compound binds to GD2, which is highly expressed on the surface of neuroblastoma cells, as well as other neuroectodermal tumors. [, , , , ]

Q3: What are the downstream effects of this compound binding to GD2?

A3: this compound binding to GD2 leads to several anti-tumor effects:

- Antibody-dependent cell-mediated cytotoxicity (ADCC): this compound, being an IgG3 antibody, effectively activates ADCC, primarily through interactions with FcγRIII (CD16) receptors on effector cells like NK cells, granulocytes, and macrophages. [, , , , , ]

- Complement-dependent cytotoxicity (CDC): this compound can activate the complement cascade, leading to tumor cell lysis. [, , , ]

- Direct anti-proliferative and pro-apoptotic effects: Studies show this compound can directly inhibit tumor cell growth and induce apoptosis through various mechanisms, including caspase activation, AIF release, and modulation of signaling pathways like AKT and FAK. []

Q4: What is known about the structure of this compound?

A4: this compound is a murine IgG3 monoclonal antibody. [, , , ] Crystal structure analysis of this compound has revealed key amino acid residues involved in GD2 binding, providing insights for antibody engineering and optimization. []

Q5: Is there information available regarding this compound's material compatibility and stability?

A5: The provided research focuses on the biological and clinical aspects of this compound. Information about its material compatibility and stability under various conditions is not discussed.

Q6: Does this compound possess catalytic properties?

A6: As an antibody, this compound does not possess intrinsic catalytic properties. Its function relies on binding to its target, GD2, and triggering downstream immune responses.

Q7: Has computational chemistry been applied to the study of this compound?

A7: Yes, molecular docking simulations using the crystal structure of this compound have been performed to understand its interaction with GD2. This has led to the identification of a key binding motif and potential sites for antibody engineering to enhance its efficacy. []

Q8: How do modifications to the this compound structure impact its activity?

A8: Research indicates that:

- Humanization: Replacing murine sequences with human counterparts in huthis compound reduces immunogenicity while retaining anti-tumor activity. [, ]

- Specific mutations: Introducing a single point mutation (Heavy Chain: Gly54Ile) in humanized this compound significantly enhanced its ADCC activity against neuroblastoma and melanoma cells in vitro. []

Q9: What is known about the stability and formulation of this compound?

A9: The provided research focuses on the in vivo application of this compound. Detailed information on its stability under various conditions and specific formulation strategies is limited.

Q10: How is this compound administered, and what is its pharmacokinetic profile?

A10: this compound is administered intravenously. [, , , ] Pharmacokinetic studies have shown:

- Serum this compound levels correlate with the administered dose. []

- Smaller patients tend to have faster clearance rates. []

- Human anti-human antibody (HAHA) response can affect serum this compound levels. []

Q11: What factors influence the pharmacokinetics of this compound?

A11: Factors influencing this compound pharmacokinetics include:

- Body weight: Smaller patients exhibit faster clearance. []

- Human anti-human antibody (HAHA) response: Presence of HAHA is linked to reduced serum this compound levels. []

Q12: What is the relationship between this compound exposure and its pharmacodynamic effects?

A12: Higher doses of humanized this compound (huthis compound) are associated with increased serum levels and more pronounced anti-neuroblastoma activity. []

Q13: What in vitro models have been used to study this compound?

A13: Various human neuroblastoma and melanoma cell lines have been used in vitro to assess this compound's:

- Binding affinity and specificity to GD2. [, ]

- Antibody-dependent cell-mediated cytotoxicity (ADCC) potency. [, , ]

- Complement-dependent cytotoxicity (CDC) activity. []

- Direct anti-proliferative and pro-apoptotic effects. []

Q14: What is the evidence of this compound's anti-tumor activity in vivo?

A14: Preclinical studies using human neuroblastoma xenograft models in mice have demonstrated:

- Tumor targeting: this compound effectively targets and accumulates in GD2-positive xenografts. [, , ]

- Tumor regression: Radiolabeled 131I-3F8 leads to significant tumor shrinkage and even complete ablation at sufficient doses. []

- Synergy with other agents: this compound's anti-tumor efficacy is enhanced when combined with:

Q15: What are the clinical outcomes of this compound treatment in neuroblastoma patients?

A15: Clinical trials have shown that this compound:

- Shows anti-tumor activity: Induces objective responses in patients with resistant neuroblastoma, including complete and partial remissions. [, , , ]

- Improves survival: Prolongs progression-free survival and overall survival, particularly in combination with GM-CSF and 13-cis-retinoic acid. []

- Eradicates minimal residual disease: Effectively targets and eliminates minimal residual disease in bone marrow, contributing to long-term remissions. [, ]

Q16: What are the mechanisms of resistance to this compound therapy?

A16: Although complete GD2 loss is rare [], factors potentially contributing to resistance include:

- Insufficient immune effector function: Chemotherapy-induced immunosuppression may limit the efficacy of ADCC. []

- Development of human anti-mouse antibodies (HAMA): HAMA can neutralize this compound, reducing its efficacy. [, , ]

Q17: What are the known side effects of this compound treatment?

A17: this compound therapy is generally well-tolerated. The most common side effects are:

- Pain: Often severe but manageable with analgesics. [, , , ]

- Infusion-related reactions: Fever, urticaria (hives), hypertension, and hypotension can occur. [, ]

- Hematologic toxicities: Reversible decreases in blood counts and serum complement levels have been observed. []

Q18: Are there any long-term toxicities associated with this compound?

A18: No long-term neurologic complications have been reported in long-term survivors treated with this compound. [, ]

Q19: Are there specific drug delivery and targeting strategies used with this compound?

A19: Research has explored intrathecal (IT) administration of this compound via an Ommaya reservoir for targeting leptomeningeal metastases, demonstrating high cerebrospinal fluid (CSF) concentrations and a favorable CSF-to-blood ratio. [, ]

Q20: Have any biomarkers been identified to predict this compound efficacy or monitor treatment response?

A20: Potential biomarkers for predicting this compound treatment response include:

- GD2 synthase mRNA levels: Quantitative RT-PCR measurement of GD2 synthase mRNA in bone marrow can assess minimal residual disease and predict response to this compound therapy. []

- Human anti-mouse antibody (HAMA) response: A transient HAMA response is associated with better long-term survival, potentially due to the induction of an anti-idiotypic antibody network. [, ]

- FCGR2A polymorphism: Patients with the R/R or H/R FCGR2A polymorphism, which encodes for a high-affinity Fc receptor, may have better outcomes. []

- Missing KIR ligand: Patients lacking ligands for inhibitory KIR receptors on NK cells might experience enhanced anti-tumor responses. []

Q21: What analytical methods are used to characterize and quantify this compound?

A21: Various analytical techniques employed in this compound research include:

- ELISA (enzyme-linked immunosorbent assay): To measure antibody concentrations (this compound, HAMA, Ab3, Ab3'). [, ]

- Immunofluorescence staining: To detect GD2 expression on tumor cells. [, ]

- Immunohistochemistry: To assess GD2 expression in tumor tissues. []

- Flow cytometry: To analyze GD2 expression on tumor cells and immune cell populations. []

- Radioimmunoassays: To measure radioactivity levels in biological samples. [, , ]

- Quantitative reverse transcription polymerase chain reaction (qRT-PCR): To measure GD2 synthase mRNA levels. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)